(3-Ethyl-1H-indol-6-yl)methanamine;hydrochloride
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Overview
Description
“(3-Ethyl-1H-indol-6-yl)methanamine;hydrochloride” is a chemical compound that belongs to the group of indole alkaloids . It is also known as 1H-Indole-3-ethanamine, N-methyl- . The compound has a molecular weight of 174.2423 .
Synthesis Analysis
The synthesis of indole derivatives, such as “this compound”, often involves the Mannich reaction . This reaction is used to synthesize a variety of indole derivatives due to their diverse biological activities .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C11H14N2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Indole derivatives, such as “this compound”, are known to undergo electrophilic substitution due to excessive π-electrons delocalization . This makes them aromatic in nature .Physical and Chemical Properties Analysis
“this compound” is a crystalline colorless compound with specific odors . It has a molecular weight of 174.2423 .Scientific Research Applications
Environmental Monitoring and Impact
- Parabens in Aquatic Environments : Parabens, including ethylparaben, have been studied for their occurrence, fate, and behavior in aquatic environments. Despite wastewater treatments, parabens persist at low concentrations in effluents and surface water, indicating continuous environmental introduction and the need for further toxicity studies on their chlorinated by-products (Haman et al., 2015).
Cancer Therapy
- Indoleamine-2,3-dioxygenase (IDO) Inhibitors : IDO plays a role in tumor-induced immunosuppression. The study of IDO inhibitors, such as 1-methyltryptophan, in cancer therapy highlights the complex role of tryptophan metabolism in tumorigenesis and immunotherapy (Löb et al., 2009).
Environmental Chemistry and Recycling
- Chemical Recycling of Poly(ethylene terephthalate) (PET) : Research into chemical recycling methods for PET, including hydrolysis and glycolysis, demonstrates the potential for recovering valuable materials from waste, contributing to sustainability and resource conservation (Karayannidis & Achilias, 2007).
Agricultural Applications
- 1-Methylcyclopropene (1-MCP) on Fruits and Vegetables : The use of 1-MCP to inhibit ethylene perception in fruits and vegetables has significant implications for postharvest quality maintenance, with rapid adoption in the apple industry and potential benefits for a wide range of produce (Watkins, 2006).
Synthetic Chemistry
- Indole Synthesis : Indole synthesis methods are crucial for the development of pharmaceuticals and agrochemicals. A comprehensive review of indole synthesis methods provides a framework for classifying and understanding the vast literature on this topic, with implications for future research and development (Taber & Tirunahari, 2011).
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to interact with various biological targets and play a significant role in cell biology .
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with various cellular targets leading to multiple changes in cellular functions.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad range of biological activities of indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3-ethyl-1H-indol-6-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-2-9-7-13-11-5-8(6-12)3-4-10(9)11;/h3-5,7,13H,2,6,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LESWSCYUZOVLKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=C1C=CC(=C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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